1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, also known as Ethylbenzene-d10, is a isotopically labeled molecule. This means that some of the hydrogen (H) atoms in the molecule have been replaced with deuterium (D), a heavier isotope of hydrogen. Ethylbenzene-d10 specifically has ten deuterium atoms, five replacing hydrogens in the benzene ring (positions 1, 2, 3, 4, and 5) and five replacing hydrogens in the ethyl group (positions 1', 2', 3', 4', and 5' on the attached CH2CH3).
This isotopic substitution is particularly valuable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a technique used to study the structure of molecules by analyzing the behavior of atomic nuclei in a strong magnetic field. Hydrogen nuclei are particularly responsive in NMR, but their signal can be obscured by overlapping signals from other protons in the molecule. Deuterium, however, has a different magnetic moment than hydrogen, and its signal does not overlap with the signals from protons.
By replacing specific hydrogens with deuterium, scientists can selectively "silence" those signals in the NMR spectrum, allowing for a clearer view of the remaining protons' signals. Ethylbenzene-d10 is a common example of an isotopically labeled molecule used in NMR studies of similar aromatic compounds.
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a deuterated aromatic compound characterized by the substitution of hydrogen atoms with deuterium isotopes. This compound has a molecular formula of and a molecular weight of approximately 110.186 g/mol. It features a benzene ring with a deuterioethenyl group attached at the 6-position, making it notable for its unique isotopic composition. The presence of deuterium enhances the compound's stability and alters its reactivity compared to its non-deuterated counterparts, which can be advantageous in various chemical and biological applications .
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene typically involves:
These methods allow for the selective incorporation of deuterium into the target compound while maintaining high yields and purity.
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene has various applications across different fields:
Interaction studies involving 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene focus on its binding affinity and selectivity towards various biological targets. The unique properties conferred by deuteration may allow for more precise interactions with enzymes and receptors compared to non-deuterated analogs. These studies are crucial for understanding how modifications affect the efficacy and safety profiles of potential therapeutic agents .
When comparing 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene to similar compounds, several key differences emerge:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Deuteriobenzene | C₆H₅D | Simple deuterated benzene |
6-(1-Deuterioviny)benzene | C₈H₈D | Contains a vinylic group without deuteration at other positions |
1-Hexadeuteriobenzene | C₁₆H₁₆D₆ | Fully deuterated benzene derivative |
The uniqueness of 1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene lies in its specific arrangement of deuterium atoms which provides distinct chemical properties and potential applications in research and industry that are not found in simpler or fully deuterated analogs .
Flammable;Irritant